1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenyl ring with an isopropylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Attachment of the Phenyl Ring: The phenyl ring with the isopropylthio substituent can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological processes involving triazole and pyrrolidine-containing molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole and pyrrolidine rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the isopropylthio substituent.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of an isopropylthio group.
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the isopropylthio substituent, which can impart different chemical and biological properties compared to similar compounds. This substituent can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13(2)23-16-5-3-14(4-6-16)11-17(22)20-9-7-15(12-20)21-10-8-18-19-21/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBSDYTBJMDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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